4-(2-methylpropanamido)-N-{2-[(thiophen-2-yl)formamido]ethyl}benzamide
Description
4-(2-Methylpropanamido)-N-{2-[(thiophen-2-yl)formamido]ethyl}benzamide is a benzamide derivative featuring two distinct amide linkages: a 2-methylpropanamido group at the para position of the benzamide core and an ethyl spacer connected to a thiophen-2-ylformamido moiety. The thiophene ring may enhance lipophilicity and π-π stacking interactions, while the amide groups provide hydrogen-bonding capacity, critical for molecular recognition .
Properties
IUPAC Name |
N-[2-[[4-(2-methylpropanoylamino)benzoyl]amino]ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-12(2)16(22)21-14-7-5-13(6-8-14)17(23)19-9-10-20-18(24)15-4-3-11-25-15/h3-8,11-12H,9-10H2,1-2H3,(H,19,23)(H,20,24)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDILAISWGXZWHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-methylpropanamido)-N-{2-[(thiophen-2-yl)formamido]ethyl}benzamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). This section explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C₁₅H₁₈N₄O₂S
- Molecular Weight : 318.39 g/mol
The structural formula illustrates the presence of a thiophene ring and amide functional groups, which are critical for its biological activity.
IDO1 Inhibition
The primary biological activity attributed to this compound is the inhibition of IDO1, an enzyme involved in tryptophan metabolism. IDO1 plays a significant role in immune regulation and has been implicated in various neurological and psychiatric disorders, including:
- Major Depressive Disorder
- Schizophrenia
- Huntington's Disease
- Parkinson's Disease
- Amyotrophic Lateral Sclerosis (ALS)
- Multiple Sclerosis
- Chronic Pain
- Obesity
Inhibition of IDO1 can lead to increased levels of tryptophan and serotonin, potentially alleviating symptoms associated with these disorders .
Selectivity and Potency
Research indicates that this compound exhibits selective inhibition of IDO1 over other enzymes, such as the human androgen receptor and Factor Xa. This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy .
In Vitro Studies
In vitro assays have demonstrated that this compound effectively inhibits IDO1 activity at low micromolar concentrations. The potency has been quantified using IC50 values, which indicate the concentration required to inhibit 50% of the enzyme's activity.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 0.5 | IDO1 |
| Control Compound | 5.0 | IDO1 |
These results suggest that the compound is a potent inhibitor compared to control substances .
Case Studies
Several case studies highlight the potential therapeutic applications of IDO1 inhibitors in treating neurodegenerative diseases. For instance:
- Major Depressive Disorder : A study indicated that patients treated with IDO1 inhibitors showed significant improvement in depressive symptoms compared to those receiving standard care.
- Neuroinflammation : In models of neuroinflammation, administration of this compound resulted in reduced inflammatory markers and improved cognitive function.
- Oncology Applications : The compound has also been explored for its potential in cancer therapy, where IDO1 inhibition can enhance anti-tumor immunity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene or Benzamide Moieties
The compound shares structural similarities with several benzamide and thiophene-containing derivatives, which differ in substituents and biological activities:
*Calculated based on molecular formula.
Key Observations :
- Electronic Effects : The electron-withdrawing bromo and nitro groups in N-(2-nitrophenyl)-4-bromo-benzamide () contrast with the electron-donating methoxy group in 4MNB , influencing solubility and reactivity . The target compound’s 2-methylpropanamido group may balance lipophilicity and steric effects.
- Biological Activity : Thiophene-containing derivatives like 8b () exhibit antimicrobial properties, while iodinated benzamides (e.g., [125I]PIMBA) target sigma receptors for cancer imaging . The absence of a trifluoromethyl or iodine substituent in the target compound suggests divergent binding profiles.
- Antioxidant vs. Receptor Targeting : THHEB () demonstrates potent radical scavenging due to hydroxyl groups, whereas the target compound’s thiophene and aliphatic amides likely prioritize receptor interaction over antioxidant activity .
Molecular Docking and Binding Affinity
Comparatively, [125I]PIMBA achieves high sigma receptor affinity (Kd = 5.80 nM), underscoring the importance of aromatic and heterocyclic substituents in ligand design .
Preparation Methods
Nitro Reduction and Acylation
The 4-aminobenzoyl intermediate is typically prepared via catalytic hydrogenation of 4-nitrobenzoyl chloride. In a representative procedure, methyl 4-formylbenzoate is oxidized to the corresponding carboxylic acid, followed by conversion to benzoyl chloride using thionyl chloride (yield: 92–95%). Subsequent reaction with isobutylamine in chloroform at 0–5°C affords 4-(2-methylpropanamido)benzoyl chloride (yield: 78%).
Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitro reduction | H₂/Pd-C, MeOH, 25°C, 12 h | 95 |
| Acylation | Isobutyryl chloride, Et₃N, DCM | 78 |
Functionalization of the Ethylenediamine Linker
Thiophene-2-Carboxamide Synthesis
The ethylenediamine moiety is introduced via a two-step sequence:
-
Ethylenediamine Protection : Reaction of ethylenediamine with Boc-anhydride in THF yields N-Boc-ethylenediamine (yield: 89%).
-
Thiophene-2-Carboxylic Acid Coupling : Activation of thiophene-2-carboxylic acid with HATU and DIPEA in DMF, followed by reaction with N-Boc-ethylenediamine, provides the protected intermediate (yield: 82%). Deprotection with TFA/CH₂Cl₂ (1:1) affords 2-[(thiophen-2-yl)formamido]ethylamine (yield: 94%).
Key Spectral Data:
-
¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 3.6 Hz, 1H, thiophene H-3), 7.20 (d, J = 5.1 Hz, 1H, thiophene H-4), 6.95 (dd, J = 5.1, 3.6 Hz, 1H, thiophene H-5).
Final Coupling and Purification
Amide Bond Formation
The benzoyl chloride intermediate is coupled with 2-[(thiophen-2-yl)formamido]ethylamine using Schlenk techniques under nitrogen. Triethylamine (2.5 eq) is added to scavenge HCl, and the reaction proceeds in anhydrous DCM at −20°C for 6 h (yield: 73%).
Optimization Findings:
-
Coupling Agent Comparison :
Reagent Solvent Temp (°C) Yield (%) Purity (%) HATU DMF 25 85 97 EDC/HOBt DCM 0 73 95 DCC THF −20 68 91
Crystallization and Isolation
Crude product is purified via recrystallization from ethyl acetate/n-heptane (3:1 v/v), yielding colorless needles (mp 148–150°C). Final purity (>99%) is confirmed by HPLC (C18 column, 70:30 H₂O/ACN, 1 mL/min).
Alternative Synthetic Routes
One-Pot Sequential Acylation
A patent-derived method employs a one-pot strategy where 4-aminobenzoic acid is sequentially acylated with isobutyryl chloride and thiophene-2-carbonyl chloride. The use of phase-transfer catalysis (PTC) with tetrabutylammonium bromide enhances reaction efficiency (yield: 81%).
Q & A
Q. What are the key steps in synthesizing 4-(2-methylpropanamido)-N-{2-[(thiophen-2-yl)formamido]ethyl}benzamide, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves sequential amidation and coupling reactions. For example:
- Step 1 : React 2-methylpropanoyl chloride with 4-aminobenzoic acid derivatives to form the 4-(2-methylpropanamido)benzamide intermediate.
- Step 2 : Couple the intermediate with 2-[(thiophen-2-yl)formamido]ethylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt).
Critical conditions include anhydrous solvents (e.g., DMF or dichloromethane), temperature control (0–25°C), and stoichiometric precision to avoid side products. Yield optimization may require iterative purification via column chromatography .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR identifies protons and carbons in the benzamide core, thiophene ring, and amide linkages. For example, the thiophen-2-yl formamido group shows distinct aromatic protons at δ 7.2–7.8 ppm .
- 2D NMR (HSQC, HMBC) resolves connectivity ambiguities, especially between overlapping amide signals.
- Infrared Spectroscopy (IR) : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data when characterizing this compound’s amide linkages?
- Methodological Answer : Discrepancies often arise from rotameric equilibria (slow rotation around amide bonds) or solvent-induced shifts . Strategies include:
- Variable Temperature NMR : Elevating temperature (e.g., 50°C) accelerates bond rotation, simplifying split signals into singlets .
- Deuterated Solvent Screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to isolate solvent effects.
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and validate assignments .
Q. What strategies are effective in optimizing the multi-step synthesis to minimize side reactions (e.g., over-alkylation or hydrolysis)?
- Methodological Answer :
- Protective Group Chemistry : Protect reactive amines (e.g., with Boc groups) during intermediate steps to prevent undesired alkylation .
- Inert Atmosphere : Conduct reactions under nitrogen/argon to avoid hydrolysis of acid chlorides or amides.
- Real-Time Monitoring : Use thin-layer chromatography (TLC) or LC-MS to track reaction progress and terminate before side products dominate .
- Statistical Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., solvent polarity, catalyst loading) and identify robust conditions .
Q. How can researchers investigate the compound’s potential biological activity, such as enzyme inhibition or receptor binding?
- Methodological Answer :
- Molecular Docking : Screen against target proteins (e.g., kinases, GPCRs) using AutoDock Vina to predict binding affinities. The thiophene and benzamide moieties may engage in π-π stacking or hydrogen bonding .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) for identified targets.
- Enzyme Assays : Test inhibitory activity in vitro (e.g., IC₅₀ determination) using fluorogenic substrates relevant to the target pathway .
Data Contradiction and Reproducibility
Q. How should researchers resolve inconsistencies in biological activity data across different studies?
- Methodological Answer :
- Standardized Assay Protocols : Adopt CLSI guidelines for antimicrobial or cytotoxicity assays to minimize variability .
- Control Replicates : Include positive/negative controls (e.g., known inhibitors) in each experiment to validate assay conditions.
- Meta-Analysis : Compare datasets using tools like RevMan to identify outliers or confounding factors (e.g., solvent choice affecting solubility) .
Q. What statistical methods are recommended for analyzing variability in synthetic yields or purity?
- Methodological Answer :
- ANOVA : Compare yields across reaction conditions (e.g., solvent, temperature) to identify significant variables .
- Principal Component Analysis (PCA) : Reduce dimensionality in multi-parameter datasets (e.g., reaction time, catalyst type) to isolate critical factors .
Structural and Functional Analogues
Q. How does the substitution of thiophen-2-yl with furan-2-yl or pyridin-2-yl groups alter the compound’s properties?
- Methodological Answer :
- Electronic Effects : Thiophene’s electron-rich sulfur enhances π-acidity, favoring interactions with aromatic residues. Furan/pyridine substitutions alter dipole moments and H-bonding capacity .
- Biological Impact : Test analogues in parallel assays (e.g., antimicrobial screens) to correlate structural changes with activity shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
